Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis-
Description
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)-[4-(trifluoromethyl)phenyl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O2/c21-20(22,23)16-7-1-13(2-8-16)19(14-3-9-17(24)10-4-14)15-5-11-18(25)12-6-15/h1-12,19,24-25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYABUVFPLNDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333570 | |
| Record name | Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646504-76-9 | |
| Record name | Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis- typically involves the reaction of chlorosilane and bromotrifluoromethane at -59°C to form trifluoromethylsilane. This intermediate then reacts with benzoquinone in the presence of a catalyst to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone. The final step involves the reduction of this intermediate by zinc powder to yield p-trifluoromethylphenol with a yield of 71% .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group influences the reactivity and orientation of the substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, which have significant applications in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of polymers and monomers, serving as a building block for more complex chemical structures
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and coatings
Mechanism of Action
The mechanism of action of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis- involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Bisphenol F (BPF: 4,4'-Methylenediphenol)
- Structure: BPF features a simple methylene bridge (-CH₂-) linking two phenol rings.
- Key Differences :
- The trifluoromethylphenyl substitution in the target compound replaces the methylene hydrogen atoms, increasing molecular weight (MW: ~358.2 vs. BPF’s 200.23) and introducing strong electron-withdrawing effects .
- The -CF₃ group enhances hydrophobicity (logP ~6.9 vs. BPF’s ~2.8), impacting solubility and environmental persistence .
- Applications : BPF is used in epoxy resins and coatings, while the fluorinated analog may find use in high-performance polymers for electronics, leveraging its low dielectric constant and thermal resistance .
Bisphenol AF (BPAF: 4,4′-(Hexafluoroisopropylidene)diphenol)
- Structure : BPAF contains a hexafluoropropane bridge (-C(CF₃)₂-) instead of a methylene group.
- Key Differences :
- The trifluoromethylphenyl bridge in the target compound provides a rigid aromatic core, whereas BPAF’s aliphatic bridge offers conformational flexibility.
- BPAF exhibits higher estrogenic activity than BPA due to fluorine substitution, suggesting the target compound may also interact with biological receptors but with distinct affinity .
3,3’-((4-(Trifluoromethyl)phenyl)methylene)bis(2-hydroxynaphthalene-1,4-dione)
- Structure: This bis-lawsone derivative shares the same methylene bridge but incorporates naphthoquinone moieties instead of phenol groups.
- Key Differences: The quinone functional groups confer redox activity, while the phenolic hydroxyls in the target compound enable hydrogen bonding and acidity (pKa ~10 vs. quinones’ ~4–6) . The target compound’s -CF₃ group may enhance anticancer activity by improving membrane permeability, as seen in similar fluorinated pharmaceuticals .
Thermal and Chemical Stability
- The -CF₃ group stabilizes the compound against thermal degradation (decomposition temperature >250°C), making it suitable for high-temperature applications in polyimides .
- Compared to BPF, the fluorinated analog exhibits reduced water solubility (<0.1 mg/L vs. BPF’s ~120 mg/L), increasing its persistence in environmental matrices .
Data Tables
Biological Activity
Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis- (CAS Number: 646504-76-9) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: CHFO
- Molecular Weight: 352.33 g/mol
- IUPAC Name: 4,4'-[(4-(trifluoromethyl)phenyl)methylene]bis(phenol)
The structure of this compound features a central methylene bridge connecting two phenolic groups, with a trifluoromethyl substitution on one of the phenyl rings. This structural configuration is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of phenolic compounds, including those with trifluoromethyl substitutions. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested:
- A549 (Lung carcinoma)
- MCF-7 (Breast cancer)
- HeLa (Cervical cancer)
Case Study Findings:
- Cytotoxicity Assays: The compound exhibited varying degrees of cytotoxicity with IC values ranging from 10 µM to 30 µM across different cell lines, indicating moderate to strong anticancer activity.
- Mechanism of Action: The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.
Antimicrobial Activity
Phenol derivatives are known for their antimicrobial properties. Research indicates that this compound may also exhibit antibacterial and antifungal activities:
- Tested Microorganisms:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
Findings:
- Minimum Inhibitory Concentration (MIC): The MIC values for Staphylococcus aureus were found to be approximately 15 µg/mL, while for E. coli, it was around 30 µg/mL.
- Mechanism: The antimicrobial action is attributed to the disruption of microbial cell membranes and interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of phenol derivatives often correlates with their structural features. For Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis-, several key observations can be made:
| Structural Feature | Activity Implication |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and cellular uptake |
| Methylene bridge | Facilitates dimerization and stability |
| Hydroxyl groups on phenolic rings | Contributes to hydrogen bonding with biological targets |
Research Findings Summary
A comprehensive evaluation of the biological activities associated with Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis- reveals promising potential in both anticancer and antimicrobial applications. Ongoing research aims to better understand its mechanisms and enhance its efficacy through structural modifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
